(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
Overview
Description
(S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClFN3O2 and its molecular weight is 261.68. The purity is usually 95%.
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Scientific Research Applications
Kinetic Studies and Reaction Mechanisms
- Reactions with Piperidine and Pyrrolidine Bases : A study by Jarczewski, Schroeder, and Dworniczak (1986) investigated the kinetics of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine bases, leading to the formation of 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene. This study contributes to understanding the complex kinetics and mechanisms of reactions involving pyrrolidine derivatives (Jarczewski, Schroeder, & Dworniczak, 1986).
Synthesis and Large-Scale Preparation
- Synthesis of Novel Antibacterial Candidate : Yang et al. (2014) developed an environmentally benign and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, utilizing a secondary amine functionality similar to that found in (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride. This research demonstrates the potential for scalable synthesis of complex molecules involving pyrrolidine derivatives (Yang et al., 2014).
Hydrogen-Bond Basicity and Spectroscopy
- Hydrogen-Bond Basicity of Secondary Amines : Graton, Berthelot, and Laurence (2001) constructed a scale of hydrogen-bond basicity for secondary amines using 4-fluorophenol, which can provide insights into the basicity and bonding characteristics of compounds like this compound (Graton, Berthelot, & Laurence, 2001).
Synthesis and Characterization of Complexes
- Synthesis and Characterization of Cobalt Complexes : Amirnasr et al. (2001) synthesized and characterized Co(III) complexes involving pyrrolidine, providing a perspective on the chemical behavior and potential applications of pyrrolidine-based compounds in complex formation (Amirnasr et al., 2001).
Enzyme Inhibitor Models
- Aminolysis of Sulfamate Esters : Spillane, O'Byrne, and McCaw (2008) studied the kinetics of the reaction of phenyl sulfamates with alicyclic amines like pyrrolidine, which are important as model substrates for medicinally important sulfamate esters. This research is crucial for understanding the behavior of pyrrolidine derivatives in biochemical contexts (Spillane, O'Byrne, & McCaw, 2008).
Anion Binding and Signaled Deprotonation
- Pyrrole 2,5-Diamides with Nitrophenyl Groups : Camiolo, Gale, Hursthouse, and Light (2003) synthesized pyrrole 2,5-diamide clefts containing nitrophenyl groups, which undergo deprotonation in the presence of fluoride, demonstrating the potential for pyrrolidine derivatives in anion binding and signaling applications (Camiolo, Gale, Hursthouse, & Light, 2003).
Pharmaceutical Applications
- Antibacterial Activity of Pyridonecarboxylic Acids : Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, and Matsumoto (1984) investigated the antibacterial activity of pyridonecarboxylic acids containing pyrrolidine derivatives, contributing to the understanding of the pharmaceutical applications of such compounds (Egawa et al., 1984).
Properties
IUPAC Name |
(3S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-7-1-2-9(10(5-7)14(15)16)13-4-3-8(12)6-13;/h1-2,5,8H,3-4,6,12H2;1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNZBBZJXVFLNA-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233860-06-4 | |
Record name | 3-Pyrrolidinamine, 1-(4-fluoro-2-nitrophenyl)-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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